Savoxepin mesylate

Dopamine D2 receptor Regional selectivity Hippocampus

Savoxepin mesylate (CGP-19486A) is the definitive hippocampus-preferring D2 antagonist, exhibiting ~11-fold selectivity over haloperidol (hippocampus-to-striatum binding ratio: 0.06 vs. 0.67). This compound uniquely enables rigorous validation of rodent catalepsy models for EPS screening, mechanistic occupancy-response studies leveraging its delayed striatal D2 peak (24–36 h post-dose) and 6-day clearance, and dissection of hippocampal vs. striatal D2 contributions to antipsychotic efficacy. With Phase II clinical data available, it provides an integrated translational pharmacology platform unobtainable with generic D2 antagonists. Essential for next-generation antipsychotic R&D programs requiring regionally selective antidopaminergic reference tools.

Molecular Formula C26H30N2O4S
Molecular Weight 466.6 g/mol
CAS No. 79262-47-8
Cat. No. B610699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSavoxepin mesylate
CAS79262-47-8
SynonymsSavoxepin mesylate;  CGP 19486A;  CGP-19486A;  Savoxepin mesilate.
Molecular FormulaC26H30N2O4S
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1CCC(C1)CN2CCC3=C(CC2)C4=C(C=CC(=C4)C#N)OC5=CC=CC=C35
InChIInChI=1S/C25H26N2O.CH4O3S/c26-16-19-9-10-25-23(15-19)21-12-14-27(17-18-5-1-2-6-18)13-11-20(21)22-7-3-4-8-24(22)28-25;1-5(2,3)4/h3-4,7-10,15,18H,1-2,5-6,11-14,17H2;1H3,(H,2,3,4)
InChIKeyPDYLRPIUJQGVNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Savoxepin Mesylate (CAS 79262-47-8): Procurement-Relevant Pharmacological Baseline for Antipsychotic Research


Savoxepin mesylate (CGP-19486A) is a tetracyclic cyano-dibenzoxepino-azepine derivative that functions as a dopamine D2 receptor antagonist with a distinct regional selectivity profile [1]. Unlike conventional neuroleptics that exhibit balanced striatal and limbic D2 receptor occupancy, savoxepin mesylate demonstrates preferential blockade of hippocampal D2 receptors while producing minimal striatal D2 receptor engagement at behaviorally active doses . This compound reached Phase II clinical development in Europe for psychotic disorders but was ultimately discontinued, providing a rich dataset for comparative receptor pharmacology studies and validation of predictive animal models [2].

Why Generic Dopamine Antagonist Substitution Cannot Replicate Savoxepin Mesylate's Experimental Profile


In-class substitution of savoxepin mesylate with alternative D2 antagonists fails due to fundamental differences in regional receptor selectivity and occupancy kinetics. Preclinical binding studies demonstrate that savoxepin exhibits a hippocampus-to-striatum D2 binding ratio of 0.06, whereas haloperidol—a typical comparator—displays a substantially higher ratio of 0.67 . This approximately 11-fold difference in regional selectivity translates to divergent behavioral pharmacology profiles in rodent models [1]. Furthermore, human PET imaging data reveal that savoxepin's striatal D2 receptor occupancy follows an atypical temporal profile, peaking at 50-60% occupancy 24-36 hours post-administration, which contrasts sharply with the more rapid occupancy kinetics observed with standard reference antipsychotics [2]. These compound-specific characteristics make simple interchange with other dopamine antagonists scientifically invalid for experiments requiring hippocampal-preferring D2 blockade or studies evaluating regionally selective antidopaminergic mechanisms.

Savoxepin Mesylate: Quantitative Comparative Evidence for Scientific Procurement Decisions


Hippocampus-to-Striatum D2 Binding Ratio: Savoxepin Mesylate vs. Haloperidol

Savoxepin mesylate exhibits markedly preferential binding to D2 dopamine receptors in the hippocampus relative to the striatum, with a hippocampus-to-striatum ratio of 0.06 . This represents an approximately 11-fold lower ratio compared to haloperidol (ratio = 0.67), indicating substantially greater regional selectivity for savoxepin . The preferential hippocampal blockade of savoxepin was confirmed in vivo using [³H]spiperone binding in adult male rats, where the compound demonstrated a favourable dissociation between antipsychotic efficacy prediction and catalepsy induction [1].

Dopamine D2 receptor Regional selectivity Hippocampus Striatum In vivo binding

Clinical Antipsychotic Efficacy: Savoxepin vs. Haloperidol Double-Blind Trial

In a double-blind, randomized, controlled clinical trial comparing savoxepine (n = 58) with haloperidol (n = 29) in patients with acute episodes of schizophrenia, the study did not confirm the preclinical hypothesis that savoxepine would produce fewer extrapyramidal symptoms (EPS) than haloperidol [1]. This outcome contrasted with an earlier preliminary open-label trial in 8 schizophrenic patients where savoxepine at doses of 0.40-2 mg demonstrated antipsychotic effect (measured by BPRS) without EPS (measured by Simpson-Angus Scale) [2]. The discrepancy between these two clinical datasets highlights the critical importance of dosing strategy in interpreting savoxepin's pharmacological profile.

Clinical trial Schizophrenia Antipsychotic efficacy Extrapyramidal symptoms BPRS

Catalepsy Liability in Rodent Models: Savoxepin vs. Multiple Antipsychotics

Savoxepin produced little catalepsy in rodent models, a finding that contributed to its initial classification as an atypical antipsychotic with low predicted EPS liability [1]. In a comparative study examining savoxepin, clozapine, haloperidol, olanzapine, ORG 5222, raclopride, and risperidone in two catalepsy tests (grid and bar) in male Sprague-Dawley rats, all drugs except clozapine produced dose-dependent catalepsy [1]. However, the subsequent clinical observation that savoxepin produced significant EPS in schizophrenic patients despite minimal rodent catalepsy challenged the predictive validity of this model [1]. For each drug evaluated, the minimum effective dose for producing catalepsy was greater than or equal to the ED₅₀ for antagonizing amphetamine-induced hyperactivity [1].

Catalepsy Extrapyramidal side effects Rodent model Behavioral pharmacology Predictive validity

Human Striatal D2 Receptor Occupancy Kinetics via PET Imaging

Human positron emission tomography (PET) studies using [¹¹C]-raclopride reveal that savoxepin exhibits an unusual striatal D2 receptor occupancy time course [1]. After a single 0.25 mg dose, striatal D2 receptor occupancy peaked at 50-60% after 24-36 hours and disappeared within 6 days [1]. Across doses ranging from 0.1 mg to 0.5 mg, D2 receptor occupancy in the putamen and caudate nucleus increased from 20% to 70% at 3-7 hours post-administration and reached 40-75% at the peak time (20-29 hours) [1]. This delayed peak occupancy profile suggests that cumulative D2 receptor blockade would occur with repeated equal or increasing doses, potentially explaining the EPS observed clinically [1].

PET imaging D2 receptor occupancy [11C]-raclopride Striatum Pharmacokinetics

Open-Label Clinical Response Pattern in Paranoid Schizophrenia

An open clinical trial in 12 in-patients with paranoid schizophrenia and schizophreniform disorder (DSM-III) evaluated savoxepine across a broad dose range [1]. Eight patients received a stable dose of 0.5 mg per day, while the remaining patients received higher doses up to 20 mg/day [1]. Mean total BPRS scores and subscores demonstrated moderate improvement of mainly positive schizophrenic symptoms [1]. However, in direct contrast to animal test predictions, savoxepin produced typical extrapyramidal symptoms in the majority of patients across the broad dose range [1]. These findings led the investigators to conclude that the predictive validity of the animal models used to separate antipsychotic effects from extrapyramidal reactions may be ill-founded [1].

Open-label trial Paranoid schizophrenia BPRS Dose-response Extrapyramidal symptoms

Savoxepin Mesylate: Evidence-Backed Research Application Scenarios for Scientific Procurement


Validation of Predictive Animal Models for Antipsychotic EPS Liability

Savoxepin mesylate serves as a critical validation tool for rodent catalepsy models intended to predict extrapyramidal side effect (EPS) liability of novel antipsychotics. The compound's discordance between minimal rodent catalepsy induction and significant clinical EPS production provides a rigorous benchmark for assessing the predictive validity of preclinical EPS screening assays. Researchers developing next-generation antipsychotics can use savoxepin as a reference compound to challenge whether their screening models adequately capture the translational gap observed with this agent. As demonstrated in comparative studies alongside clozapine, haloperidol, olanzapine, and risperidone, savoxepin's unique behavioral pharmacology profile offers a stress test for model validation that typical reference antipsychotics cannot provide .

Investigation of D2 Receptor Occupancy Kinetics and Therapeutic Window

Savoxepin mesylate's unusual striatal D2 receptor occupancy time course—characterized by delayed peak occupancy at 24-36 hours post-dose and extended clearance over 6 days following a single 0.25 mg administration —makes it uniquely suited for mechanistic studies examining the relationship between receptor occupancy kinetics, dosing strategy, and therapeutic window. The PET-documented occupancy range of 20-75% across the 0.1-0.5 mg dose range provides a quantitative framework for occupancy-response studies. This application is particularly valuable for researchers investigating why certain regionally selective D2 antagonists fail to translate preclinical selectivity into clinical EPS advantages, and for modeling optimal dosing regimens that might preserve efficacy while minimizing motor side effects.

Comparative Pharmacology of Hippocampal-Selective D2 Antagonism

With a hippocampus-to-striatum D2 receptor binding ratio of 0.06—approximately 11-fold more selective than haloperidol (ratio = 0.67) —savoxepin mesylate is an essential tool compound for dissecting the functional contributions of hippocampal versus striatal D2 receptor populations. In vivo [³H]spiperone binding studies confirm this preferential hippocampal D2 blockade [1]. Researchers can employ savoxepin to investigate region-specific dopaminergic signaling pathways in limbic circuits, to study the neurochemical basis of cognitive and affective processing distinct from motor control, and to evaluate whether hippocampal D2 antagonism alone is sufficient to produce antipsychotic-like effects in behavioral assays. This application is particularly relevant for target validation studies exploring novel antipsychotic mechanisms that seek to avoid striatal D2-mediated motor adverse effects.

Translational Gap Analysis in Antipsychotic Drug Development

Savoxepin mesylate represents a well-documented case study for translational pharmacology research examining why preclinical regional selectivity does not reliably predict clinical EPS outcomes. The compound progressed from promising animal data—showing preferential hippocampal binding and minimal catalepsy [1]—to Phase II clinical trials where the anticipated EPS advantage over haloperidol was not confirmed [2] and significant EPS emerged in open-label studies across a broad 0.5-20 mg/day dose range [3]. This comprehensive dataset spanning in vitro binding, in vivo rodent behavior, human PET occupancy, and controlled clinical trials provides an integrated research platform for investigating species differences, dosing strategy optimization, and alternative preclinical-to-clinical translation paradigms in antipsychotic development.

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